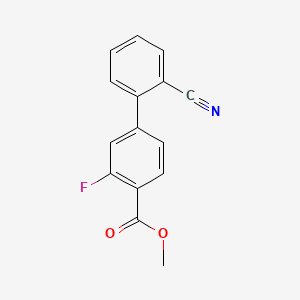

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate

Description

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate (C₁₅H₁₁NO₂, MW 237.25 g/mol) is a fluorinated aromatic ester featuring a 2-cyanophenyl substituent at the 4-position of the benzoate ring. Its structure includes a methyl ester group at position 1, fluorine at position 2, and a cyano-substituted biphenyl moiety . The compound’s IUPAC name, SMILES string (COC(=O)c1ccc(cc1)c2ccccc2C#N), and InChI key (ZSTFCQLEIZCGLE-UHFFFAOYSA-N) confirm its planar aromatic system with electron-withdrawing groups (fluorine and cyano) that influence reactivity and physicochemical properties .

Properties

IUPAC Name |

methyl 4-(2-cyanophenyl)-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c1-19-15(18)13-7-6-10(8-14(13)16)12-5-3-2-4-11(12)9-17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFHUTKSKDYNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718382 | |

| Record name | Methyl 2'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352317-81-7 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2′-cyano-3-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-cyanophenyl)-2-fluorobenzoate typically involves the esterification of 4-(2-cyanophenyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: 4-(2-cyanophenyl)-2-fluorobenzoic acid.

Reduction: Methyl 4-(2-aminophenyl)-2-fluorobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-(2-cyanophenyl)-2-fluorobenzoate exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and molecular differences between Methyl 4-(2-cyanophenyl)-2-fluorobenzoate and its analogs:

Key Observations :

- Substituent Effects: The 2-cyanophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic aromatic substitution reactivity compared to chloro or acetyl analogs .

- Molecular Weight : Larger derivatives like the Enzalutamide analog (465.42 g/mol) are tailored for drug development, while smaller analogs (e.g., methyl 4-chloro-2-fluorobenzoate, 188.58 g/mol) prioritize synthetic versatility .

Reactivity Trends :

- The cyano group in the target compound facilitates nucleophilic addition or reduction (e.g., to amines), whereas chloro analogs undergo SNAr reactions more readily .

- Fluorine at position 2 stabilizes the ester against hydrolysis compared to non-fluorinated esters .

Spectroscopic and Physicochemical Properties

- NMR Shifts :

- Solubility: The 2-cyanophenyl group reduces aqueous solubility compared to hydrophilic analogs like Compound 39 (dimethyl isophthalate derivative) .

Biological Activity

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 219.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. Recent studies have indicated that compounds with similar structures exhibit significant binding affinity to specific proteins involved in cancer progression and other diseases.

- CRBN Binding : Compounds structurally related to this compound have shown promising results in binding to cereblon (CRBN), a protein implicated in the degradation of transcription factors associated with cancer. For instance, modifications in the ortho position of benzamides have been linked to enhanced CRBN binding and subsequent degradation of oncogenic proteins such as IKZF1 and IKZF3 .

- Histone Deacetylase Inhibition : Similar compounds have demonstrated inhibitory activity against human class I histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival. This inhibition leads to increased acetylation of histones, promoting apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CRBN binding | TBD | |

| Related Benzamide Derivative | HDAC Inhibition | 0.5 | |

| Benzamide Analog | Induction of Apoptosis | TBD |

Case Studies

Several studies have explored the pharmacological effects of this compound and its analogs:

- In Vitro Studies : In vitro assays demonstrated that this compound analogs effectively inhibited cell growth in various cancer cell lines, suggesting potential as anticancer agents. The mechanism was primarily through apoptosis induction via HDAC inhibition .

- In Vivo Efficacy : Animal models treated with related compounds showed significant tumor regression, indicating the potential for clinical application. Notably, these compounds exhibited favorable pharmacokinetic profiles, enhancing their therapeutic viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.